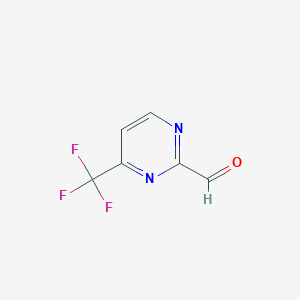

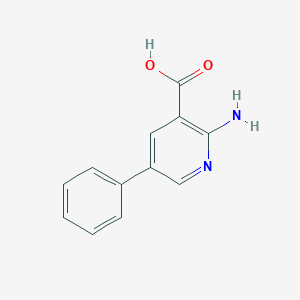

2-Amino-5-phenylnicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

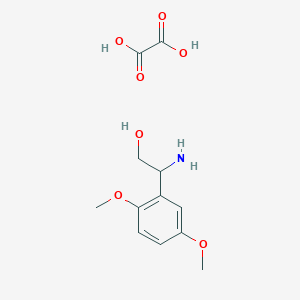

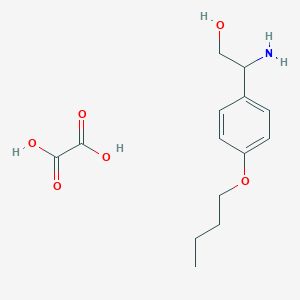

2-Amino-5-phenylnicotinic acid (2-APA) is an important organic compound with a wide range of applications in scientific research. It is a member of the nicotinic acid family, which is found in many foods, including grains, legumes, and some fruits and vegetables. 2-APA has been studied for its potential use in the treatment of various medical conditions, as well as its ability to protect cells from oxidative damage.

Scientific Research Applications

Electrocatalytic Carboxylation

2-Amino-5-bromopyridine, closely related to 2-Amino-5-phenylnicotinic acid, was used in an electrocatalytic carboxylation process with CO2 in ionic liquid. This resulted in the synthesis of 6-aminonicotinic acid with high yield and selectivity, highlighting a sustainable method for chemical synthesis (Feng et al., 2010).

Synthesis of Pyranopyrazoles

Isonicotinic acid, similar to this compound, was used as a catalyst for the synthesis of pyranopyrazoles, demonstrating an efficient and green method for preparing these compounds (Zolfigol et al., 2013).

Novel Synthesis Method

A novel method for synthesizing 2-aminonicotinic acid, an important intermediate in drug synthesis, was developed from quinoline. This method offered an overall yield of up to 29%, providing an efficient and cost-effective approach for producing this crucial compound (Junhua, 2011).

Anticancer Activities

2-Amino-4-phenylthiazole derivatives, structurally related to this compound, were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some compounds demonstrated significant antiproliferative activity, indicating potential in cancer treatment (Zhang et al., 2018).

Hydrogen Bonding Studies

Research on hydrogen bonding between 2-aminoheterocyclic compounds (related to this compound) and carboxylic acid derivatives provided insights into the role of these compounds in binding interactions. This understanding is crucial for designing new pharmaceuticals and materials (Jin et al., 2011).

Mechanism of Action

Target of Action

It is structurally similar to nicotinic acid (also known as niacin), which is known to target a variety of enzymes and receptors in the body .

Mode of Action

Nicotinic acid is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue .

Biochemical Pathways

Nicotinic acid, a structurally similar compound, is involved in various biochemical pathways, including lipid metabolism . It’s plausible that 2-Amino-5-phenylnicotinic acid may also influence similar pathways.

Pharmacokinetics

Peptides, which are polymers of less than 50 amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs .

Result of Action

Given its structural similarity to nicotinic acid, it may have similar effects, such as modulating lipid metabolism .

properties

IUPAC Name |

2-amino-5-phenylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIQVVNTIQFCGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624804 |

Source

|

| Record name | 2-Amino-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196157-56-8 |

Source

|

| Record name | 2-Amino-5-phenyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)